2-Pyrrolidinone, 1-(2-azidobenzoyl)-
Description
Contextualization within Pyrrolidinone Chemistry
The 2-pyrrolidinone (B116388) ring is a fundamental scaffold in organic and medicinal chemistry. researchgate.net Also known as γ-butyrolactam, it is the simplest γ-lactam and is a colorless liquid or solid depending on the ambient temperature. wikipedia.org Its physical and chemical properties make it a versatile building block in the synthesis of more complex molecules. chemicalbook.com The pyrrolidinone nucleus is a core component of a wide array of natural products and pharmacologically active compounds. researchgate.net This prevalence is due in part to the ring's conformational flexibility and its ability to participate in various chemical transformations.
Table 1: Physical and Chemical Properties of 2-Pyrrolidinone
| Property | Value |
|---|---|
| Molecular Formula | C4H7NO |
| Molar Mass | 85.106 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid or crystals wikipedia.orgchemicalbook.com |
| Density | 1.116 g/cm³ wikipedia.org |
| Melting Point | 25 °C (77 °F; 298 K) wikipedia.org |
| Boiling Point | 245 °C (473 °F; 518 K) wikipedia.org |
| Solubility | Miscible with water and most common organic solvents. wikipedia.org |
The pyrrolidinone structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a diverse range of therapeutic agents, including anticonvulsants, cognitive enhancers, and antibacterial agents. researchgate.net
Significance in Organic Synthesis and Heterocyclic Chemistry Research
The significance of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- in organic synthesis stems from the unique combination of its two main functional groups. The 2-pyrrolidinone moiety provides a stable, yet reactive, platform for further chemical modification. The nitrogen atom of the lactam can be readily acylated, as is the case in the title compound, allowing for the introduction of a wide variety of substituents. chemicalbook.com
The 2-azidobenzoyl group introduces a highly versatile azide (B81097) functional group. Aryl azides are well-established precursors in the synthesis of nitrogen-containing heterocycles. researchgate.net The azide group can undergo a range of transformations, most notably 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry." These reactions are highly efficient and selective, making them powerful tools for the construction of complex molecular architectures.
Table 2: Key Reactions of the Azide Functional Group
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Reaction with an alkyne, often catalyzed by copper(I), to form a 1,2,3-triazole ring. | 1,2,3-Triazole |
| Staudinger Ligation | Reaction with a phosphine (B1218219) to form an aza-ylide, which can then be trapped with an electrophile. | Amide bond (after hydrolysis) |
| Nitrene Formation | Thermal or photochemical decomposition to a highly reactive nitrene intermediate, which can undergo various insertion or rearrangement reactions. | Various nitrogen-containing products |
| Reduction | Conversion to a primary amine using various reducing agents. | Amine |
The ortho-positioning of the azide group relative to the benzoyl carbonyl in 2-Pyrrolidinone, 1-(2-azidobenzoyl)- is particularly significant. This arrangement allows for the possibility of intramolecular reactions, where the azide can react with the carbonyl group or other parts of the molecule to form fused heterocyclic systems. nih.govbeilstein-journals.org This makes the compound a potentially valuable precursor for the synthesis of novel polycyclic heterocycles.
Overview of Research Trajectories for Azidobenzoyl Pyrrolidinones
While direct research on 2-Pyrrolidinone, 1-(2-azidobenzoyl)- is not extensively documented, the known reactivity of its constituent parts suggests several promising research trajectories. A primary avenue of investigation would be the exploration of its intramolecular cyclization reactions. nih.gov The proximity of the ortho-azide to the benzoyl carbonyl and the pyrrolidinone ring opens up possibilities for the synthesis of novel, complex heterocyclic frameworks. Such reactions could be initiated thermally, photochemically, or through catalysis, potentially leading to the formation of benzodiazepines, quinazolines, or other fused systems. rsc.org
Another potential research direction is the use of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- as a building block in the synthesis of larger molecules. The azide group can be utilized in cycloaddition reactions to link the molecule to other substrates, while the pyrrolidinone ring can be further functionalized. This modular approach would allow for the creation of a library of complex molecules with potential applications in materials science and medicinal chemistry.
Furthermore, the 2-azidobenzoyl group is a known photoaffinity labeling agent. Upon photolysis, the azide is converted to a highly reactive nitrene that can form a covalent bond with nearby molecules. This property could be exploited in chemical biology to identify and study the binding partners of molecules containing the 2-Pyrrolidinone, 1-(2-azidobenzoyl)- moiety.
Table 3: Compound Nomenclature
| Compound Name |
|---|
| 2-Pyrrolidinone, 1-(2-azidobenzoyl)- |
| 2-pyrrolidinone |
Structure
3D Structure
Properties
CAS No. |
125659-45-2 |
|---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(2-azidobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-9-5-2-1-4-8(9)11(17)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 |
InChI Key |
CDMRDRSOZKAPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidinone, 1 2 Azidobenzoyl and Its Derivatives
Strategies for Incorporating the 2-Azidobenzoyl Moiety
A primary strategy for synthesizing the target compound involves the formation of an amide bond between a pyrrolidinone precursor and a 2-azidobenzoyl source. This approach leverages the availability of diverse pyrrolidinone starting materials.
The most direct method for incorporating the 2-azidobenzoyl group is through the acylation of a pyrrolidinone-containing molecule. This is typically achieved by reacting 2-pyrrolidinone (B116388) or its derivatives with an activated form of 2-azidobenzoic acid, such as 2-azidobenzoyl chloride. researchgate.net This acyl substitution reaction forms the desired N-acylpyrrolidinone structure. researchgate.net
For instance, a common procedure involves the reaction between 2-azidobenzoyl chloride and a suitable pyrrolidinone precursor, such as (S)-prolinol, to furnish the corresponding amide. researchgate.net The coupling of 2-azidobenzoic acid with proline-substituted alkenes has also been explored to create precursors for more complex heterocyclic systems. researchgate.net These reactions are fundamental in constructing the core structure of 1-(2-azidobenzoyl)-2-pyrrolidinone and its analogues. A similar principle is seen in the synthesis of other N-acylpyrrolidinones, where a pyrrolidinone derivative is reacted with a different benzoyl chloride, such as p-nitro benzoyl chloride, in a solvent like dry pyridine. rdd.edu.iq
| Reactant 1 | Reactant 2 | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| 2-Azidobenzoyl chloride | (S)-Prolinol | Acyl Substitution | Formation of an N-(2-azidobenzoyl) amide | researchgate.net |
| 2-Azidobenzoic acid | Proline-substituted alkenes | Amide Coupling | Synthesis of precursors for intramolecular cycloadditions | researchgate.net |
| p-Nitro benzoyl chloride | 1-Aminopyrrolidine-2-one | Acylation | Formation of N-acylpyrrolidinone derivative | rdd.edu.iq |
One-pot syntheses that lead to complex derivatives are highly valued for their efficiency. In the context of related structures, synthetic strategies have been developed that involve the coupling of a precursor like 2-azidobenzoic acid to an alkene-substituted proline derivative. researchgate.net This initial coupling step is followed by an intramolecular 1,3-dipolar cycloaddition between the azide (B81097) and alkene functionalities. researchgate.net This sequence, which can often be performed in a single vessel, generates complex tricyclic products like pyrrolo nih.govnih.govbenzodiazepines, demonstrating a powerful method for rapidly building molecular complexity from a 2-azidobenzoyl precursor. researchgate.net
Construction of the Pyrrolidinone Core in Azidobenzoyl Derivatives
An alternative synthetic philosophy involves starting with a precursor that already contains the 2-azidobenzoyl group and then constructing the pyrrolidinone ring onto this scaffold. This approach is particularly useful when the starting materials for the azidobenzoyl portion are more readily accessible.
The formation of the pyrrolidinone ring, a γ-lactam, is a key step in this synthetic approach. One powerful method to achieve this is through multicomponent reactions. The Ugi-Azide reaction, for example, can be used to generate a linear precursor which, upon treatment with acid, undergoes cyclization to form a pyrrolidinone ring. nih.gov A one-pot, two-step protocol has been developed using methyl levulinate, primary amines, isocyanides, and azidotrimethylsilane, followed by acid-catalyzed lactam formation to yield unique bis-pyrrolidinone tetrazoles. nih.gov This demonstrates the principle of forming the pyrrolidinone ring via cyclization as the final key step. nih.gov
Another fundamental method for constructing the pyrrolidinone core is the lactamization of γ-amino esters. mdpi.com This intramolecular cyclization is a common and effective strategy for forming the five-membered lactam ring of pyrrolidinone. mdpi.comresearchgate.net Additionally, the synthesis of 2-pyrrolidone can be achieved through the simultaneous hydrolysis and hydrogenation of succinonitrile (B93025). google.com
| Reaction Name | Precursors | Key Step | Product Type | Reference |
|---|---|---|---|---|
| Ugi-Azide Reaction & Lactamization | Keto-ester, primary amine, isocyanide, TMSN3 | Acid-catalyzed cyclization | Bis-pyrrolidinone tetrazole | nih.gov |
| Lactamization | γ-Amino ester | Intramolecular cyclization | Substituted Pyrrolidin-2-one | mdpi.com |
| Hydrolytic Hydrogenation | Succinonitrile | Simultaneous hydrolysis and hydrogenation | 2-Pyrrolidone | google.com |
The synthesis of complex derivatives often relies on the derivatization of existing pyrrolidinone scaffolds. A versatile and widely used chiral starting material for this purpose is S-pyroglutamic acid (2-oxotetrahydropyrrol-5S-carboxylic acid). nih.gov Its two distinct carbonyl groups allow for selective modifications, enabling the introduction of a wide range of substituents onto the 5-membered ring. nih.gov This approach has been used to synthesize a plethora of new optically active 2-pyrrolidinones with various substituents at positions 1 and 5. nih.gov Such derivatization is a key strategy for creating diverse libraries of compounds built upon the pyrrolidinone core, which can then be N-acylated with the 2-azidobenzoyl moiety. nih.govnih.gov
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in the synthesis of pyrrolidinones and their derivatives, offering pathways to improved yields, selectivity, and milder reaction conditions. For the construction of the pyrrolidinone ring itself, hydrogenation catalysts are employed in the industrial synthesis of 2-pyrrolidone from succinonitrile. google.com This process involves the simultaneous hydrolysis and hydrogenation of succinonitrile in the presence of a catalyst, often nickel-based, under hydrogen pressure. google.com
In building more complex pyrrolidinone structures, acid catalysis is frequently employed. For example, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for mediating γ-lactam formation in one-pot syntheses of pyrrolidinone-containing heterocycles. nih.gov Lewis acids are also used to catalyze the ring-opening of donor-acceptor cyclopropanes with primary amines, which leads to γ-amino esters that can subsequently cyclize to form 1,5-substituted pyrrolidin-2-ones. mdpi.comresearchgate.net These catalytic methods are integral to the efficient construction of the core pyrrolidinone structure.
N-Heterocyclic Carbene (NHC)-Catalyzed Reactions
N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a wide range of chemical transformations. nih.govbeilstein-journals.org Their utility in synthesizing 2-pyrrolidinone derivatives has been demonstrated through innovative radical tandem cyclization/coupling reactions. rsc.org This approach provides a practical and efficient protocol for constructing highly functionalized 2-pyrrolidinones. rsc.org
NHC-catalyzed reactions offer several advantages, including mild reaction conditions, high efficiency, and excellent functional group compatibility. rsc.org These catalysts can operate through various activation modes, often in domino reactions that allow for the rapid assembly of complex molecular structures from simple precursors. nih.gov The versatility of NHCs stems from their ability to act as strong σ-donors, stabilizing reaction intermediates and facilitating bond formations that would otherwise be challenging. pageplace.de
A key feature of NHC catalysis is its ability to promote umpolung reactivity, reversing the normal polarity of functional groups. This has been effectively utilized in benzoin (B196080) condensations and Stetter reactions, which are foundational in the synthesis of various heterocyclic compounds. nih.gov In the context of 2-pyrrolidinone synthesis, NHCs can catalyze the formation of key intermediates that subsequently undergo cyclization to form the desired pyrrolidinone ring. rsc.org
| Catalyst Type | Reaction | Key Features | Yield |
| N-Heterocyclic Carbene (NHC) | Radical Tandem Cyclization/Coupling | Transition metal-free, broad substrate scope, high efficiency | Up to 94% rsc.org |
Transition Metal-Free Methodologies
While transition metal catalysis is a cornerstone of modern organic synthesis, the development of transition metal-free methodologies is of great interest, particularly in pharmaceutical applications where metal contamination is a concern. scispace.com For the synthesis of pyrrolidinone derivatives, several transition metal-free approaches have been developed.
One notable method involves a one-pot reaction for the synthesis of 3-(1-pyrrolidinyl)quinolines, where a quinoline (B57606) ring is constructed from a substrate already containing a pyrrolidinyl ring. scispace.com This strategy avoids the use of transition metals, which are often required for cross-coupling reactions to form similar structures. scispace.com
Another example is the NHC-catalyzed radical tandem cyclization mentioned previously, which is inherently a transition metal-free process. rsc.org These methods often rely on the intrinsic reactivity of the starting materials and the use of organocatalysts or reagents to promote the desired transformations. The development of such methodologies is crucial for creating more sustainable and cost-effective synthetic routes.
Stereoselective Synthesis of Pyrrolidinone, 1-(2-azidobenzoyl)- Analogues
The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral pyrrolidinone analogues is of paramount importance. These methods often employ chiral auxiliaries, substrate control, and diastereoselective transformations to achieve high levels of stereocontrol.
Chiral Auxiliaries and Substrate Control
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the stereoselective synthesis of various nitrogen-containing heterocycles. researchgate.nettsijournals.com
In the synthesis of chiral pyrrolidinones, a chiral auxiliary can be attached to the substrate, directing the approach of reagents to one face of the molecule over the other. researchgate.net For instance, a TiCl4-catalyzed highly stereoselective Michael reaction with nitrostyrenes and an Evans chiral auxiliary has been used to generate key intermediates for the synthesis of chiral diaryl pyrrolidinones. researchgate.net After the desired stereocenter has been established, the chiral auxiliary can be cleaved and recycled. researchgate.nettsijournals.com This approach allows for the efficient production of enantiomerically enriched products. tsijournals.comnih.gov
| Chiral Auxiliary | Reaction | Key Intermediate | Product |
| Evans Oxazolidinone | TiCl4-catalyzed Michael Reaction | Chiral Imide | Chiral Diaryl Pyrrolidinone researchgate.net |
Diastereoselective Transformations
Diastereoselective transformations are reactions that favor the formation of one diastereomer over another. In the synthesis of substituted pyrrolidines, diastereoselectivity can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.govnih.gov
For example, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines has been accomplished from aliphatic azides using iron dipyrrin (B1230570) complexes as catalysts. nih.gov The catalyst plays a crucial role in controlling the stereochemical outcome of the C-H amination reaction. nih.gov Theoretical and experimental studies have shown that the steric and electronic properties of the catalyst can be fine-tuned to enhance the selectivity for a particular diastereomer. nih.gov
Another approach involves a reaction cascade that includes an azomethine ylide cycloaddition followed by a nucleophilic cyclization. nih.gov By carefully controlling the reaction conditions, it is possible to obtain substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. nih.gov These methods provide powerful tools for the construction of complex, stereochemically defined pyrrolidinone analogues.
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
| C-H Bond Amination | Iron Dipyrrin Complex | Conversion of Aliphatic Azides | Diastereoselective formation of 2,5-disubstituted pyrrolidines nih.gov |
| Azomethine Ylide Cycloaddition | Tin- or Silicon-substituted Iminium Ions | Cycloaddition and Nucleophilic Cyclization | High diastereomeric purity of substituted pyrrolidines nih.gov |
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Azide (B81097) Group
The aryl azide group in 1-(2-azidobenzoyl)-2-pyrrolidinone and its derivatives is a key synthon for introducing nitrogen atoms into new ring systems. It readily participates in pericyclic reactions, reactions with phosphines, and processes involving the loss of molecular nitrogen.
The 1,3-dipolar character of the azide group allows it to react with various dipolarophiles, such as alkenes, alkynes, nitriles, and imines, to form five-membered heterocyclic rings. hud.ac.uk When the dipolarophile is present in the same molecule, intramolecular 1,3-dipolar cycloadditions can occur, providing an efficient route to fused-ring systems. This strategy is a cornerstone in the synthesis of PBDs and related structures. hud.ac.uknih.gov
In derivatives of 1-(2-azidobenzoyl)-2-pyrrolidinone where an alkenyl group is incorporated into the pyrrolidine (B122466) ring, an intramolecular [3+2] cycloaddition between the azide and the alkene can be induced, typically by heating. hud.ac.uk This reaction proceeds through a transient triazoline intermediate. The unstable triazoline readily undergoes nitrogen extrusion (loss of N₂) to yield either a more stable aziridine (B145994) or an imine, depending on the substitution pattern and reaction conditions. beilstein-archives.orghud.ac.uknih.gov
For instance, heating N-(2'-azidobenzoyl)-2-ethenylpyrrolidine, a closely related derivative, results in the formation of aziridino-fused pyrrolobenzodiazepines. beilstein-archives.org The reaction pathway involves the initial formation of a triazoline ring, which then collapses with the loss of dinitrogen gas to form the final product. hud.ac.uk This transformation provides a direct method for constructing polycyclic alkaloid skeletons.
| Precursor Structure | Conditions | Product(s) | Combined Yield | Reference |
|---|---|---|---|---|
| N-(2'-azidobenzoyl)-2-(1''-ethenyl)pyrrolidine | Reflux in Chloroform | Imine and Aziridine (~1:1 mixture) | 55% | beilstein-archives.org |
| N-(2'-azidobenzenesulfonyl)-2-(1''-ethenyl)pyrrolidine | Reflux in Toluene | Aziridine | 44% | beilstein-archives.org |
| N-(2'-azidobenzoyl)-2-(carbethoxy-1''-ethenyl)pyrrolidine | Heating | Imine-containing PBD | Not specified | beilstein-archives.org |
The intramolecular cycloaddition of an azide onto a nitrile group provides a powerful method for the synthesis of fused tetrazole rings. This reaction, a type of Huisgen cycloaddition, transforms the azido (B1232118) and cyano functionalities into a stable, aromatic tetrazole ring. While this reaction is well-established for various aromatic systems, specific examples starting directly from a nitrile-containing 1-(2-azidobenzoyl)-2-pyrrolidinone are not extensively detailed in the surveyed literature. However, the principle is applied in related syntheses. For example, the reaction of 2-azidobenzaldehydes with components that introduce both an imine and a nitrile (or a precursor like an isocyanide with TMSN₃) can lead to the formation of tetrazole-tethered benzodiazepines. beilstein-archives.org
A related study demonstrated a conventional intramolecular [3+2] cycloaddition between an azido and a cyanide functionality in an azido-cyanide isomer, highlighting the feasibility of this cyclization pathway to form complex heterocyclic systems. nih.gov This suggests that if a nitrile group were appropriately positioned on a derivative of 1-(2-azidobenzoyl)-2-pyrrolidinone, a similar intramolecular cyclization to a fused tetrazolo-pyrrolobenzodiazepine would be a viable synthetic strategy.
The carbon-nitrogen double bond of an imine can also act as a dipolarophile in reactions with azides, leading to the formation of triazoline-type rings, which can then rearrange or fragment. Intramolecular versions of this reaction are less common than azide-alkene cycloadditions but represent a potential route to complex nitrogen-containing heterocycles. In the context of 2-azidobenzoyl derivatives, this reactivity is often explored in tandem with other transformations. For example, an azido-imine can first be converted to an iminophosphorane via a Staudinger reaction, which then undergoes an intramolecular aza-Wittig reaction. ic.ac.uk Another possibility is an intramolecular [2+2] cycloaddition involving an imine and a ketenimine, where the ketenimine is generated from an azide precursor. ic.ac.uk These multistep sequences often provide more reliable and higher-yielding routes to the desired fused heterocyclic products than a direct azide-imine cycloaddition.
A cornerstone of the reactivity of 1-(2-azidobenzoyl)-2-pyrrolidinone is the Staudinger reaction, followed by an intramolecular aza-Wittig reaction. This two-step, one-pot sequence is a highly effective method for the synthesis of the pyrrolo[2,1-c] nih.govgoogle.combenzodiazepine (B76468) (PBD) core structure.
The process begins with the reaction of the aryl azide with a tertiary phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). This is the Staudinger reaction, which results in the formation of an aza-ylide, specifically an iminophosphorane, with the concomitant loss of nitrogen gas. In the second step, the newly formed nucleophilic iminophosphorane attacks the proximal amide carbonyl group of the pyrrolidinone ring in an intramolecular aza-Wittig reaction. This results in the formation of a seven-membered diazepine (B8756704) ring, yielding the tricyclic PBD framework and generating triphenylphosphine oxide as a byproduct. This cyclization is a key bond-forming event in the synthesis of many PBD-based antitumor agents.
| Reactant Type | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| N-(o-Azidobenzoyl)-α-amino acid ester | 1. PPh₃ or PBu₃ 2. Heat | Iminophosphorane | Pyrrolo[2,1-c] nih.govgoogle.combenzodiazepine | rsc.org |
| Azide-bearing benzaldehydes | 1. PPh₃ 2. Heat | Iminophosphorane | Cyclic seven-membered imines |
The extrusion of molecular nitrogen (N₂) is a characteristic and synthetically useful feature of azide chemistry. This process can be initiated thermally or photochemically and is also a key step in several reaction sequences involving 1-(2-azidobenzoyl)-2-pyrrolidinone derivatives.
As previously mentioned in the context of azide-alkene cycloadditions (Section 3.1.1.1), the primary cycloadduct, a triazoline, is often thermally unstable. hud.ac.uk It readily decomposes by extruding a molecule of N₂, a thermodynamically highly favorable process. This extrusion drives the reaction forward and leads to the formation of either aziridine or imine products, providing a pathway to stable PBD derivatives. beilstein-archives.orgnih.gov
Beyond cycloaddition adducts, the azide group itself can undergo nitrogen extrusion upon heating or irradiation to generate a highly reactive nitrene intermediate. An aryl nitrene can then undergo various reactions, including intramolecular C-H insertion or cyclization onto an adjacent aromatic ring, although for substrates like 1-(2-azidobenzoyl)-2-pyrrolidinone, the concerted 1,3-dipolar cycloaddition or the Staudinger reaction are typically more controlled and synthetically preferred pathways over direct nitrene formation.
Intramolecular 1,3-Dipolar Cycloaddition Reactions
Reactions Involving the Pyrrolidinone Ring System
The reactivity of the pyrrolidinone ring in 2-Pyrrolidinone (B116388), 1-(2-azidobenzoyl)- can be influenced by the electron-withdrawing nature of the N-aroyl substituent. This can affect the acidity of the α-protons and the susceptibility of the carbonyl group to nucleophilic attack.
While specific ring transformations and rearrangements of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- are not extensively documented in readily available literature, analogous systems provide insights into potential reactivity. For instance, base-induced rearrangements have been observed in N-substituted 2-pyrrolidinones, such as the conversion of N-(p-toluenesulfonyloxy)-2-pyrrolidinone to 3-(p-toluenesulfonyloxy)-2-pyrrolidinone. This suggests that under specific basic conditions, the pyrrolidinone ring within the target molecule could potentially undergo skeletal reorganization.
Transformations of proline derivatives, which share the pyrrolidine core, into piperidine (B6355638) or other heterocyclic systems through processes involving aziridinium (B1262131) intermediates have also been reported. libretexts.org Such pathways could theoretically be accessible for 2-Pyrrolidinone, 1-(2-azidobenzoyl)- under conditions that promote the formation of reactive intermediates.
Functionalization of the pyrrolidinone moiety in N-acyl pyrrolidinones can be achieved through various strategies. The protons alpha to the carbonyl group can be deprotonated by a strong base to form an enolate, which can then react with electrophiles. Although specific examples for 2-Pyrrolidinone, 1-(2-azidobenzoyl)- are not detailed, this represents a fundamental pathway for introducing substituents at the C3 position.
Furthermore, direct α-arylation of the pyrrolidine ring has been achieved in related systems through oxidative methods, demonstrating a pathway to introduce aryl groups at the α-position. acs.org The feasibility of such a reaction on 2-Pyrrolidinone, 1-(2-azidobenzoyl)- would depend on the compatibility of the reaction conditions with the azido group.
Radical Reaction Pathways and Mechanisms
The N-acyl lactam structure of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- suggests potential involvement in radical reactions. A key pathway for N-acyl pyrrolidines is reductive ring opening. This can be initiated by a single-electron transfer to the amide carbonyl, forming an aminoketyl radical. This intermediate can then undergo C-N bond cleavage. nih.gov This process would transform the cyclic pyrrolidinone into a linear amino ketone radical, which could then be trapped or undergo further reactions.
Derivatives and Analogues of 2 Pyrrolidinone, 1 2 Azidobenzoyl
Synthesis of Fused Heterocyclic Systems
The 1-(2-azidobenzoyl)- substituent is a key functional group for the construction of fused heterocyclic systems. The azide (B81097) moiety acts as a masked amino group or as a participant in cycloaddition reactions, facilitating the formation of new rings fused to the benzodiazepine (B76468) framework.
A significant application of 1-(2-azidobenzoyl)-2-pyrrolidinone derivatives is in the synthesis of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs). nih.gov PBDs are a class of sequence-selective DNA-interactive agents and have been a focus of anti-tumour drug design. researchgate.netmdpi.com The synthesis often involves an intramolecular reductive cyclization.
The process typically begins with a derivative of 1-(2-azidobenzoyl)-2-pyrrolidinone where the 2-position of the pyrrolidinone ring is functionalized with a carboxaldehyde group. The key step is the reduction of the aryl azide to an amine, which then undergoes a spontaneous intramolecular condensation with the aldehyde. This condensation forms the seven-membered diazepine (B8756704) ring, resulting in the characteristic tricyclic PBD core structure. nih.gov An established method for synthesizing these compounds is the cyclization of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals. nih.gov
Another approach involves the reaction of 2-azidobenzoyl chloride with (S)-prolinol to form an amide, which is subsequently oxidized to the corresponding aldehyde. nih.gov This aldehyde can then undergo further reactions, such as a Wittig reaction, followed by a spontaneous intramolecular 1,3-dipolar cycloaddition of the azide to the newly formed alkene, yielding a PBD analogue. nih.gov
Table 1: Synthesis of Pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) Analogues
| Precursor | Key Reaction Step | Resulting Structure |
|---|---|---|
| N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde | Reductive cyclization (Azide reduction followed by intramolecular condensation) | Pyrrolo[2,1-c] nih.govnih.govbenzodiazepine |
The azide group in the 1-(2-azidobenzoyl)- moiety can undergo [3+2] cycloaddition reactions to form a tetrazole ring. This strategy is employed to synthesize tetrazolo-fused benzodiazepines. nih.govnih.gov A common method is the Ugi-azide multi-component reaction. researchgate.netbeilstein-archives.org In this protocol, an ortho-azido benzaldehyde (B42025) (a related precursor) can react with an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to generate a 1,5-disubstituted tetrazole intermediate. beilstein-archives.orgresearchgate.net
Subsequent intramolecular reactions, often promoted by acidic treatment, can lead to cyclization and the formation of a tricyclic system where a tetrazole ring is fused to a benzodiazepine or benzodiazepinone core. nih.govnih.gov This approach allows for the generation of molecular diversity through a simple and efficient one-pot process. researchgate.net The 2-azido group of the title compound is perfectly positioned to participate in such cyclizations to yield tetrazolo[1,5-d] nih.govnih.govbenzodiazepine structures.
Analogous to the synthesis of PBDs, the azide functionality can be used to construct other related heterocyclic systems. Pyrrolo nih.govmdpi.comnih.govbenzothiadiazepines (PBTDs) can be synthesized via intramolecular azide to alkene 1,3-dipolar cycloadditions. nih.gov This process involves coupling a proline-substituted alkene with 2-azidobenzenesulfonic acid (an analogue of 2-azidobenzoic acid). nih.gov The resulting intermediate undergoes an intramolecular cycloaddition to form a triazoline, which can subsequently lose nitrogen to yield the final PBTD structure. nih.gov This synthetic logic can be extended to 1-(2-azidobenzoyl)-pyrrolidinone derivatives that possess an alkenyl group on the pyrrolidine (B122466) ring.
The synthesis of azetidino-benzodiazepine systems also utilizes the intramolecular cycloaddition of an azide group. nih.gov The synthesis starts with the coupling of a 4-alkenyl-2-azetidinone with 2-azidobenzoyl chloride to produce a 1-(2'-azidobenzoyl)-4-alkenyl-1-azetidin-2-one precursor. nih.govresearchgate.net
Upon heating, this precursor undergoes an intramolecular 1,3-dipolar cycloaddition between the azide and the alkene. nih.gov The initially formed triazoline cycloadduct is often unstable and can lose a molecule of nitrogen to form either an imine or an aziridine-containing azetidino nih.govnih.govbenzodiazepine. nih.gov This reaction provides a pathway to novel and complex fused heterocyclic systems. mdpi.com
Table 2: Synthesis of Fused Heterocyclic Systems via Azide Cycloaddition
| Precursor Core Structure | Alkene Location | Key Reaction | Resulting Fused System |
|---|---|---|---|
| 1-(2-azidobenzoyl)pyrrolidine | C2-position of pyrrolidine | Intramolecular [3+2] cycloaddition | Pyrrolo[2,1-c] nih.govnih.govbenzodiazepine nih.gov |
| 1-(2-azidobenzoyl)azetidinone | C4-position of azetidinone | Intramolecular [3+2] cycloaddition | Azetidino nih.govnih.govbenzodiazepine nih.govresearchgate.net |
Structural Modifications on the Pyrrolidinone Ring
The pyrrolidinone ring is a versatile scaffold that is frequently modified in drug discovery to explore structure-activity relationships (SAR). nih.govfrontiersin.org In the context of 1-(2-azidobenzoyl)-2-pyrrolidinone and its derivatives, modifications to this ring can significantly influence the biological activity of the resulting compounds, such as PBDs. nih.gov
Modifications of the Azidobenzoyl Substituent
Alterations to the azidobenzoyl portion of the molecule provide another avenue for creating analogues. Substituents can be introduced onto the aromatic A-ring to modulate the electronic properties of the scaffold. nih.gov Adding electron-donating or electron-withdrawing groups can influence the reactivity of the azide group during cyclization reactions. Furthermore, in the context of PBDs, these substituents can play a crucial role in the interaction of the molecule with DNA, affecting binding affinity and sequence specificity. nih.gov The strategic placement of functional groups on this ring is a key aspect of designing next-generation PBD conjugates and analogues.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-(2'-azidobenzoyl)-4-alkenyl-1-azetidin-2-one |
| 2-azidobenzoyl chloride |
| 2-Pyrrolidinone (B116388), 1-(2-azidobenzoyl)- |
| N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal |
| N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde |
| Pyrrolo nih.govmdpi.comnih.govbenzothiadiazepines (PBTDs) |
| Pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs) |
| (S)-prolinol |
Applications in Advanced Chemical Research
Building Blocks in Complex Molecule Synthesis
A primary application of 1-(2-azidobenzoyl)-2-pyrrolidinone derivatives is as advanced building blocks for the synthesis of complex, fused heterocyclic systems. researchgate.net They are particularly instrumental in constructing the core structures of pyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepines (PBDs), a class of natural products and their analogues known for their significant biological activity. researchgate.net
The synthetic strategy involves coupling a proline derivative (which contains the 2-pyrrolidinone (B116388) core) or a substituted pyrrolidine (B122466) with 2-azidobenzoic acid. researchgate.net The resulting molecule, a derivative of 2-Pyrrolidinone, 1-(2-azidobenzoyl)-, is designed to undergo a key intramolecular 1,3-dipolar cycloaddition reaction. In this reaction, the azide (B81097) group acts as a 1,3-dipole, and a strategically placed alkene or alkyne on the pyrrolidinone ring serves as the dipolarophile. researchgate.net This powerful cyclization step efficiently builds the complex, polycyclic PBD framework.
This methodology has been central to the synthesis of various PBDs, which have been the subject of intensive study since the isolation of the natural product anthramycin. researchgate.net Research in this area has led to the development of PBD dimers, such as SJG-136, which have advanced to clinical trials. researchgate.net The 1-(2-azidobenzoyl)pyrrolidinone unit serves as a critical precursor, enabling the convergent and stereocontrolled assembly of these intricate molecules.
| Precursor Components | Key Reaction | Complex Molecule Class Synthesized | Example Application |
|---|---|---|---|
| Proline/Pyrrolidine derivative with an alkene side chain + 2-Azidobenzoic acid | Intramolecular Azide-Alkene 1,3-Dipolar Cycloaddition | Pyrrolo researchgate.netmdpi.combenzodiazepines (PBDs) | Core structure of natural products and analogues like SJG-136. researchgate.net |
Probes for Mechanistic Organic Chemistry Studies
The compound 2-Pyrrolidinone, 1-(2-azidobenzoyl)- and its analogues serve as excellent probes for studying the mechanisms of intramolecular reactions, specifically 1,3-dipolar cycloadditions. The rigid pyrrolidinone ring and the N-acyl linkage create a constrained conformational environment that allows researchers to investigate the stereochemical and regiochemical outcomes of the cyclization process.
The azide group is a highly reactive functional group that can react thermally or photochemically. In the context of PBD synthesis, the intramolecular cycloaddition of the azide to an alkene can proceed through different pathways, leading to various intermediates and products. researchgate.net Depending on the substrate and reaction conditions, the initial cycloaddition can form an unstable triazoline intermediate. researchgate.net This intermediate can then evolve by losing nitrogen gas to form an aziridine (B145994) or rearrange to form an imine, providing insight into the reaction cascade. researchgate.net
By systematically modifying the structure of the alkene on the pyrrolidinone ring and observing the resulting products, chemists can probe the finer details of the cycloaddition mechanism. The steric and electronic properties of the 1-(2-azidobenzoyl)pyrrolidinone precursor directly influence the transition state of the cyclization, making it a valuable tool for understanding the factors that control the formation of complex heterocyclic systems. The study of related N-acyl systems has shown that steric strain can lead to non-planar, or "twisted," amide bonds, which can significantly alter the reactivity of the carbonyl group and adjacent functionalities. nih.govresearchgate.net This principle suggests that the interaction between the ortho-azido group and the pyrrolidinone ring can influence the molecule's ground-state conformation and, consequently, its reaction pathways.
Development of Novel Synthetic Reagents and Methodologies
The use of 1-(2-azidobenzoyl)pyrrolidinones has led to the development of new synthetic methodologies for the efficient construction of nitrogen-containing polycyclic compounds. The intramolecular 1,3-dipolar cycloaddition strategy is a prime example of how this class of reagents has advanced synthetic chemistry. researchgate.net This approach is considered a powerful method for creating five-membered heterocyclic rings with a high degree of regio- and stereocontrol. wikipedia.org
This methodology offers several advantages over other synthetic routes:
Convergence: It allows for the joining of two major fragments (the pyrrolidine part and the azidobenzoyl part) late in a synthetic sequence.
Complexity Generation: A single intramolecular cyclization step rapidly builds significant molecular complexity, forming multiple rings in one operation.
Atom Economy: Cycloaddition reactions are inherently atom-economical, as most atoms of the reactants are incorporated into the product.
Synthetic efforts toward PBDs using this azide-alkene cycloaddition have highlighted its utility and robustness, establishing it as a key methodology in heterocyclic chemistry. researchgate.net The success of this strategy has solidified the role of 1-(2-azidobenzoyl)pyrrolidinone derivatives as specialized reagents for accessing valuable and complex molecular targets.
| Methodology | Key Features | Reagent Class | Resulting Structures |
|---|---|---|---|
| Intramolecular 1,3-Dipolar Cycloaddition | High convergence, stereocontrol, and rapid increase in molecular complexity. | 2-Pyrrolidinone, 1-(2-azidobenzoyl)- derivatives | Fused polyheterocyclic systems (e.g., PBDs, triazolines, aziridines). researchgate.net |
Mechanistic and Theoretical Studies in Organic Chemistry
Reaction Pathway Analysis and Transition State Investigations
The most significant reactive center in 2-Pyrrolidinone (B116388), 1-(2-azidobenzoyl)- is the 2-azidobenzoyl group. Aryl azides are known to undergo thermal or photochemical decomposition, extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. rsc.orgnih.gov This process is the cornerstone of their chemistry and the primary focus of reaction pathway analysis.
Nitrene Formation: The decomposition of the azide (B81097) can proceed through two main pathways: a spin-allowed path leading to a singlet nitrene and a spin-forbidden path resulting in a triplet nitrene. nih.gov Computational studies on analogous aryl azides have shown that the initial, rate-determining step is the cleavage of the N-N₂ bond to form the arylnitrene. rsc.org Quantum chemistry models, such as MPWB1K/6-31+G(d,p), have been employed to calculate the energy barriers for these processes. For similar azides, spin-allowed singlet nitrene formation has been found to be the dominant pathway in both gas-phase and solvated environments. nih.gov
The transition state for this N-N₂ bond fission involves an elongated nitrogen-nitrogen bond, which can be located and characterized using computational methods like CASSCF (Complete Active Space Self-Consistent Field) and MS-CASPT2 (Multi-State CAS with Second-Order Perturbation Theory). rsc.org These calculations help to elucidate the electronic structure changes that occur as the molecule proceeds from the ground state azide to the transition state and finally to the nitrene intermediate.
Subsequent Reactions of the Nitrene: Once formed, the 2-acylphenylnitrene intermediate can undergo several rapid, subsequent reactions. Due to the ortho position of the acyl group, intramolecular reactions are highly probable. Plausible pathways include:
Intramolecular Cyclization: The nitrene can attack the carbonyl oxygen of the amide, leading to the formation of a five-membered heterocyclic ring.
Ring Expansion: Singlet aryl nitrenes are known to undergo ring expansion to form seven-membered cumulenes (e.g., azacycloheptatetraene). acs.org Theoretical calculations have detailed this process as a two-step mechanism, with the initial cyclization to a bicyclic azirine being the rate-determining step. acs.org
Investigations into these pathways would involve locating the respective transition states and intermediates on the potential energy surface to determine the most likely reaction outcome.
Kinetic and Thermodynamic Selectivity Studies
The concepts of kinetic and thermodynamic control are crucial when a reaction can yield multiple products through different pathways. wikipedia.orgjackwestin.com A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy). jackwestin.comlibretexts.org Reaction conditions such as temperature, solvent, and reaction time determine which product dominates. wikipedia.org
In the context of 2-Pyrrolidinone, 1-(2-azidobenzoyl)-, selectivity could arise in several scenarios:
Competition between Intermolecular and Intramolecular Reactions: Following nitrene formation, the reactive intermediate could either react intramolecularly (e.g., cyclization) or with an external trapping agent in an intermolecular fashion. At low temperatures and with short reaction times (kinetic control), the product resulting from the faster reaction, typically the intramolecular cyclization due to proximity, would be favored. libretexts.org At higher temperatures, if the reactions are reversible, the system could equilibrate to favor the most thermodynamically stable product. wikipedia.org
Regioselectivity in Cyclization: If the initially formed nitrene undergoes rearrangement or if there are multiple sites for intramolecular attack, different isomeric products could be formed. For example, in the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most accessible proton, whereas the thermodynamic enolate is the more substituted, stable one. wikipedia.org A similar principle could apply if competing cyclization pathways exist, where one might have a lower activation barrier (kinetic product) while the other leads to a more stable heterocyclic system (thermodynamic product).
An energy profile diagram, as shown below for a general case, is a standard tool for visualizing the difference between these two regimes.
| Parameter | Kinetic Product | Thermodynamic Product |
|---|---|---|
| Formation Rate | Faster | Slower |
| Activation Energy (Ea) | Lower | Higher |
| Product Stability | Less Stable | More Stable |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms where experimental data may be scarce.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov For 2-Pyrrolidinone, 1-(2-azidobenzoyl)-, DFT calculations, commonly using the B3LYP functional with a basis set like 6-31++G(d,p), can be employed to determine a range of properties. nih.gov
Structural Properties: Optimization of the molecular geometry to find the lowest energy structure, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) is particularly important. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov
Spectroscopic Properties: DFT can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which are invaluable for structural confirmation.
Reaction Energetics: DFT is used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the mapping of reaction pathways and the determination of activation barriers and reaction enthalpies. mdpi.com
| Property | Description | Typical Application |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability nih.gov |
| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and intermolecular interactions |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov While its most common application is in drug discovery to dock small molecules (ligands) into the active site of a biological macromolecule (receptor), the principles can be applied to non-biological systems. nih.govmdpi.com
For 2-Pyrrolidinone, 1-(2-azidobenzoyl)-, docking studies could theoretically be performed to investigate its interaction with non-biological hosts such as cyclodextrins, calixarenes, or the pores of a metal-organic framework (MOF). Such studies would aim to:
Predict the binding affinity and the most stable binding pose.
Identify the key intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that stabilize the host-guest complex.
However, a review of scientific literature indicates that in silico docking studies of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- within a non-biological context have not been reported.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The pyrrolidinone ring of the target molecule is not planar and can adopt various conformations. researchgate.net
The presence of the bulky N-(2-azidobenzoyl) substituent significantly influences the conformational preferences of the five-membered pyrrolidinone ring. Studies on related N-acylpyrrolidines have shown that the N-acyl group plays a key role in dictating the ring's pucker and the orientation of substituents. researchgate.net The N-acyl functionality tends to drive substituents on the ring into axial orientations, thereby restricting the number of accessible conformations. researchgate.net
Computational methods, such as molecular dynamics or systematic conformational searches followed by energy minimization with DFT, can be used to identify the most stable conformers and the energy barriers between them. This analysis is critical as the reactivity and spectroscopic properties of the molecule are often dependent on its dominant conformation. The relative orientation of the azidobenzoyl group with respect to the pyrrolidinone ring, in particular, would be a key outcome of such an analysis, as this orientation would govern the feasibility of potential intramolecular reactions.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "2-Pyrrolidinone, 1-(2-azidobenzoyl)-". Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For "2-Pyrrolidinone, 1-(2-azidobenzoyl)-", the spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the azidobenzoyl group. The pyrrolidinone ring protons typically appear as multiplets due to spin-spin coupling. The protons on the aromatic ring of the azidobenzoyl group will exhibit characteristic shifts and coupling patterns based on their ortho, meta, and para positions relative to the azide (B81097) and carbonyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals would include those for the two carbonyl carbons (one in the pyrrolidinone ring and one in the benzoyl group), the carbons of the aromatic ring (with the carbon attached to the azide group showing a characteristic shift), and the aliphatic carbons of the pyrrolidinone ring.
The following tables present the predicted chemical shifts (δ) in parts per million (ppm) for "2-Pyrrolidinone, 1-(2-azidobenzoyl)-", based on data from similar structures like 1-acyl-2-pyrrolidinones and aromatic azides. mdpi.com
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrolidinone CH₂ (position 3) | ~2.10 | Multiplet |
| Pyrrolidinone CH₂ (position 4) | ~2.55 | Triplet |
| Pyrrolidinone CH₂ (position 5) | ~3.90 | Triplet |
This is an interactive data table. You can sort and filter the data.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrrolidinone C=O (position 2) | ~175 |
| Pyrrolidinone CH₂ (position 3) | ~18 |
| Pyrrolidinone CH₂ (position 4) | ~32 |
| Pyrrolidinone CH₂ (position 5) | ~48 |
| Benzoyl C=O | ~168 |
| Aromatic C-N₃ (position 2') | ~140 |
| Aromatic CH (positions 3', 4', 5', 6') | ~124 - 133 |
This is an interactive data table. You can sort and filter the data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in "2-Pyrrolidinone, 1-(2-azidobenzoyl)-" by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum is expected to show strong, characteristic absorption bands for the azide and amide functional groups. nih.govscispace.com
The most prominent peaks would be:
Azide (N₃) stretch: A very strong and sharp absorption band is anticipated in the region of 2100-2160 cm⁻¹. This peak is a definitive indicator of the azide functionality.
Amide Carbonyl (C=O) stretch: Due to the presence of the tertiary amide within the pyrrolidinone ring and the benzoyl carbonyl, strong absorption bands are expected between 1670 cm⁻¹ and 1720 cm⁻¹. These might appear as two distinct peaks or a single broadened peak.
Aromatic C=C stretch: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
C-N stretch: A band in the 1200-1350 cm⁻¹ region can be attributed to the C-N bond of the amide. nih.gov
Aromatic C-H bend: Out-of-plane bending vibrations for the ortho-substituted benzene ring would appear in the 730-770 cm⁻¹ region.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Azide (N₃) stretch | 2100 - 2160 | Strong, Sharp |
| Amide C=O stretch (Pyrrolidinone) | ~1700 | Strong |
| Amide C=O stretch (Benzoyl) | ~1680 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
| C-N stretch | 1200 - 1350 | Medium |
This is an interactive data table. You can sort and filter the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of "2-Pyrrolidinone, 1-(2-azidobenzoyl)-" by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
For "2-Pyrrolidinone, 1-(2-azidobenzoyl)-" (molecular formula: C₁₁H₁₀N₄O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 230.08 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. nih.govscispace.com This would result in a prominent fragment ion at m/z 202. Other expected fragmentations include the cleavage of the amide bond, leading to ions corresponding to the 2-azidobenzoyl cation (m/z 146) and the pyrrolidinone ring fragments.
Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
|---|---|
| 230 | [M]⁺ (Molecular Ion) |
| 202 | [M - N₂]⁺ |
| 146 | [C₇H₄N₃O]⁺ (2-azidobenzoyl cation) |
| 118 | [C₇H₄NO]⁺ (from loss of N₂ from the benzoyl fragment) |
This is an interactive data table. You can sort and filter the data.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for the separation and purification of "2-Pyrrolidinone, 1-(2-azidobenzoyl)-" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment. A reversed-phase C18 column is typically suitable for a molecule of this polarity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic benzoyl group will absorb strongly in the UV region.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The spot corresponding to the compound can be visualized under UV light due to its aromatic nature.
Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is the standard method. The solvent system (eluent) would be optimized by TLC to achieve good separation of the desired product from any impurities or unreacted starting materials.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of 2-Pyrrolidinone (B116388), 1-(2-azidobenzoyl)- typically involves the N-acylation of 2-pyrrolidinone with 2-azidobenzoyl chloride. While effective, this method relies on stoichiometric activating agents like thionyl chloride or oxalyl chloride to generate the acid chloride, which produces significant chemical waste and presents handling hazards. Future research should pivot towards greener and more atom-economical alternatives.
Key areas for development include:
Catalytic Direct Amidation: A primary goal is to develop catalytic methods for the direct condensation of 2-azidobenzoic acid with 2-pyrrolidinone. This approach would eliminate the need for pre-activation of the carboxylic acid, thereby reducing waste and simplifying procedures. Catalysts based on boric acid or transition metals, which have been effective in other direct amidation reactions, could be explored. ucl.ac.uk The American Chemical Society Green Chemistry Institute Roundtable has identified amide formation that avoids poor atom economy reagents as a top priority, underscoring the importance of this research direction. ucl.ac.ukchalmers.se
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route for N-acylation. rsc.org Research could focus on identifying or engineering enzymes, such as acyl-CoA ligases or novel amidases, capable of catalyzing the formation of the amide bond in 2-Pyrrolidinone, 1-(2-azidobenzoyl)-. thieme-connect.comnih.gov Multi-enzyme cascades could even be designed for the de novo biosynthesis of the compound from simple, renewable feedstocks. nih.gov
Flow Chemistry: Continuous flow reactors provide enhanced safety for handling potentially explosive intermediates like organic azides. This technology allows for precise control over reaction parameters (temperature, pressure, and reaction time), which can improve yield, selectivity, and scalability while minimizing risks.
Alternative Reagents and Solvents: Investigating milder coupling agents and replacing conventional organic solvents with greener alternatives (e.g., water, bio-based solvents) or employing solvent-free conditions would significantly enhance the sustainability of the synthesis. rsc.org
Table 1: Comparison of Synthetic Routes for 2-Pyrrolidinone, 1-(2-azidobenzoyl)-
| Method | Key Features | Advantages | Research Goal |
|---|---|---|---|
| Conventional N-Acylation | Uses activated 2-azidobenzoyl chloride. | Established and generally reliable. | Reduce reliance on hazardous reagents and stoichiometric waste. |
| Catalytic Direct Amidation | Direct coupling of 2-azidobenzoic acid and 2-pyrrolidinone. | High atom economy, reduced waste. ucl.ac.uk | Identify effective and recyclable catalysts. |
| Biocatalysis | Enzyme-mediated N-acylation. | High selectivity, mild conditions, renewable. nih.govresearchgate.net | Discover or engineer suitable enzymes for the specific substrates. |
| Flow Chemistry | Synthesis in a continuous flow reactor. | Enhanced safety, scalability, and control. | Optimize flow conditions for high-throughput synthesis. |
Exploration of Novel Reactivity Patterns
The core reactivity of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- is centered on the aryl azide (B81097) group. This functional group is a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation, which can engage in a variety of intramolecular transformations.
Future research should systematically explore these pathways:
Thermal and Photochemical Cyclizations: Thermolysis or photolysis of the aryl azide generates a transient nitrene. This intermediate is expected to undergo intramolecular cyclization. Potential pathways include C-H insertion into the aliphatic C-H bonds of the pyrrolidinone ring or a reaction involving the amide carbonyl group. chempedia.info Such reactions would provide rapid access to novel, fused heterocyclic systems. nih.gov Photochemical methods, in particular, may offer distinct reactivity and selectivity profiles compared to thermal conditions. nih.govnih.gov
Transition-Metal Catalyzed Nitrene Transfer: The use of transition-metal catalysts (e.g., based on Rh, Ru, Cu, or Co) can moderate the reactivity of the nitrene intermediate. mdpi.commdpi.com This approach allows for nitrene-transfer reactions to occur under significantly milder conditions than traditional thermolysis, potentially leading to different regioselectivity or enabling transformations that are otherwise inaccessible. Catalytic intramolecular C-H amination is a particularly promising avenue for creating new carbon-nitrogen bonds selectively.
Domino and Cascade Reactions: 2-Pyrrolidinone, 1-(2-azidobenzoyl)- is an ideal substrate for designing domino or cascade reactions. nih.gov An initial cyclization event triggered by the azide could unveil new reactive functionalities that participate in subsequent, spontaneous ring-forming steps. nih.govrsc.org This strategy allows for the construction of highly complex molecular scaffolds from a relatively simple starting material in a single, efficient operation. rsc.org
Table 2: Potential Reactivity Patterns of 2-Pyrrolidinone, 1-(2-azidobenzoyl)-
| Activation Method | Key Intermediate | Potential Reaction Type | Anticipated Product Class |
|---|---|---|---|
| Thermolysis | Aryl Nitrene | Intramolecular C-H Insertion/Amination | Fused Polycyclic Heterocycles |
| Photolysis | Singlet/Triplet Aryl Nitrene | Selective C-H Insertion, Cycloaddition chempedia.info | Fused Polycyclic Heterocycles, Aziridines |
| Transition-Metal Catalysis | Metallo-nitrene | Catalytic C-H Amination/Insertion mdpi.com | Regioselective Fused Heterocycles |
| Lewis/Brønsted Acid | Protonated Azide | Cationic Cyclization rsc.org | Fused Indene-like Structures |
Expanding the Scope of Derived Complex Heterocyclic Systems
Building upon the novel reactivity patterns, a major future direction is to apply these transformations to synthesize a broad and diverse range of complex heterocyclic compounds. The strategic location of the azide group ortho to the acyl bridge provides a powerful tool for constructing fused ring systems of significant interest in medicinal and materials chemistry.
Key target structures and strategies include:
Fused Benzodiazepine (B76468) Analogues: Intramolecular cyclization of the azide-derived nitrene is a promising route to novel pyrrolo[2,1-c] rsc.orgresearchgate.netbenzodiazepine-dione scaffolds. Benzodiazepines are a well-known class of privileged structures in pharmacology, and new analogues are of considerable interest for drug discovery. rsc.org
Multicomponent Reactions (MCRs): This compound can be used as a platform for MCRs to rapidly build molecular complexity. researchgate.netnih.govuniba.it For instance, the pyrrolidinone ring could be modified via an MCR, followed by an azide-triggered cyclization to generate intricate polycyclic systems in a highly convergent fashion. acs.orgnih.gov
Domino Annulation Strategies: The products resulting from the initial intramolecular cyclization can serve as intermediates for further annulation reactions. For example, a pyrido[2,3-d]pyrimidine (B1209978) or a similar bicyclic system formed from the azide could be a substrate for subsequent cyclizations, leading to tetracyclic or even more complex structures. researchgate.netresearchgate.net
Diversity-Oriented Synthesis: By systematically varying the substituents on both the benzoyl and pyrrolidinone rings of the starting material and applying a range of cyclization conditions (thermal, photochemical, catalytic), libraries of novel heterocyclic compounds can be generated. This approach is highly valuable for exploring chemical space and identifying new bioactive molecules.
Table 3: Potential Heterocyclic Systems Derived from 2-Pyrrolidinone, 1-(2-azidobenzoyl)-
| Target Heterocyclic Core | Proposed Synthetic Strategy | Potential Significance |
|---|---|---|
| Pyrrolo[2,1-c] rsc.orgresearchgate.netbenzodiazepine-diones | Intramolecular Nitrene Insertion | Novel analogues of pharmacologically relevant benzodiazepines. rsc.org |
| Substituted Pyrroloquinolines | Cascade Reaction post-MCR modification researchgate.net | Scaffolds for bioactive compound discovery. |
| Polycyclic Fused N-Heterocycles | Domino Annulation / Tandem Cyclizations | Access to complex, three-dimensional molecular architectures. researchgate.net |
| Spiro-pyrrolidinone Heterocycles | Domino aza-Michael/Cyclization rsc.org | Access to spirocyclic systems with potential biological activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
